molecular formula C18H17Br2NO5 B1671557 Eprotirome CAS No. 355129-15-6

Eprotirome

Cat. No. B1671557
M. Wt: 487.1 g/mol
InChI Key: VPCSYAVXDAUHLT-UHFFFAOYSA-N
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Description

Eprotirome is a compound with promising properties for the treatment of obesity and dyslipidemia . It increases the body’s energy consumption and reduces body weight, and it markedly reduces blood lipids and blood glucose . It is a thyroid hormone analog with hypocholesterolemic properties .


Synthesis Analysis

The development of thyroid hormone (TH) analogues was prompted by the attempt to exploit the effects of TH on lipid metabolism, avoiding cardiac thyrotoxicosis . Analogues with TRβ selectivity were developed, and four different compounds have been used in clinical trials: GC-1 (sobetirome), KB-2115 (eprotirome), MB07344/VK2809, and MGL-3196 (resmetirom) .


Molecular Structure Analysis

Eprotirome belongs to the class of organic compounds known as bromodiphenyl ethers. These are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .


Chemical Reactions Analysis

Eprotirome works by selectively stimulating the thyroid hormone receptor, which is the protein in the body that mediates the effects of thyroid hormone . It has receptor and tissue selective properties, thereby avoiding negative effects on the heart .


Physical And Chemical Properties Analysis

Eprotirome has a molecular formula of C18H17Br2NO5 and a molecular weight of 487.14 .

Scientific Research Applications

Eprotirome and Familial Hypercholesterolaemia

Eprotirome, a liver-selective thyroid hormone receptor agonist, was investigated for its capacity to lower plasma LDL cholesterol concentrations in patients with familial hypercholesterolaemia. The AKKA trial, a phase 3 study, demonstrated that eprotirome could reduce LDL cholesterol levels when added to statin therapy, albeit with potential liver injury risks. This study was terminated prematurely due to findings of cartilage damage in animal studies, raising concerns about the therapeutic approach of selective thyroid hormone mimetics for lowering LDL cholesterol concentrations (Sjouke et al., 2014).

Mechanism of Action

Eprotirome's hypocholesterolemic properties stem from its ability to reduce serum LDL cholesterol levels by increasing hepatic clearance, primarily through enhanced expression of the hepatic LDL-receptor gene. It also reduces the serum level of Lp(a) lipoprotein, with minimal uptake in nonhepatic tissues, thus avoiding many adverse effects associated with thyroid hormone treatment. This specificity suggests a focused approach in managing dyslipidemia with reduced systemic side effects (Definitions, 2020).

Transport and Uptake

The bile acid transporter SLC10A1 plays a role in the liver targeting of eprotirome, facilitating its transport across the plasma membrane. This specificity underscores eprotirome's lipid-lowering action without adverse extrahepatic thyromimetic effects. However, its efficacy and the critical nature of SLC10A1 in human liver uptake remain subjects for further investigation (Kersseboom et al., 2017).

Clinical Implications and Considerations

While eprotirome shows potential in reducing atherogenic lipoproteins, its effects on liver parameters in previous studies raise concerns about its safety profile. The observed liver injury in some studies suggests that the effects could be compound-specific or due to drug-drug interactions at the liver level. These findings highlight the need for cautious consideration in the development of new thyroid hormone agonists for dyslipidemia treatment (Sjouke et al., 2017).

properties

IUPAC Name

3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCSYAVXDAUHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189021
Record name Eprotirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

KB2115 works by selectively stimulating the thyroid hormone receptor which is the protein in the body that mediates the effects of thyroid hormone. KB2115 has receptor and tissue selective properties and thereby negative effects on the heart can be avoided.
Record name Eprotirome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eprotirome

CAS RN

355129-15-6
Record name Eprotirome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355129-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprotirome [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprotirome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eprotirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROTIROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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